2-(5-Oxopyrrolidin-2-yl)acetic acid
Overview
Description
2-(5-Oxopyrrolidin-2-yl)acetic acid is a compound that belongs to the class of oxopyrrolidine derivatives. These compounds are characterized by a five-membered lactam ring (pyrrolidinone) with a ketone group (oxo-) and an acetic acid moiety. The structure of such compounds is of interest due to their potential biological activities and their role as building blocks in organic synthesis.
Synthesis Analysis
The synthesis of related oxopyrrolidine derivatives has been explored in various studies. For instance, a one-pot synthesis of 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives was reported, which involves a domino Michael addition-cyclization reaction without the need for a catalyst and under solvent-free conditions, yielding excellent results . Another study described the synthesis of 2-oxo-1,2-dihydropyridine-1-acetic acid through the reaction of 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution . These methods highlight the versatility and efficiency of synthesizing oxopyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of oxopyrrolidine derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 1-benzyl-2-hydroxy-5-oxopyrrolidin-3-yl acetate revealed that the oxopyrrolidin-3-yl ring adopts an envelope conformation . Similarly, the charge density and molecular dynamics of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid were studied, providing insights into the conformational preferences and intermolecular interactions of such compounds .
Chemical Reactions Analysis
The reactivity of oxopyrrolidine derivatives can be inferred from studies on similar structures. For instance, rhodanineacetic acid derivatives, which share a similar lactam ring, were prepared and evaluated for antifungal effects, with some compounds showing strong inhibitory activity against various fungal species . This suggests that the oxopyrrolidine moiety can be a key structural element in the design of biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxopyrrolidine derivatives are influenced by their molecular structure. The lipophilicity of rhodanine-3-acetic acid derivatives was analyzed using RP-HPLC, indicating the importance of hydrophobic properties in their biological activity . The crystal structure analysis of related compounds often reveals the presence of hydrogen bonding, which can significantly affect the solubility and stability of these molecules .
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
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PDE4B Inhibitors
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Scaffold for Novel Compounds
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Peptide Synthesis
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Chiral Synthesis
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Nucleophilic Acyl Substitution Reactions
Safety And Hazards
properties
IUPAC Name |
2-(5-oxopyrrolidin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKCFWRBMYJRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274785 | |
Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Oxopyrrolidin-2-yl)acetic acid | |
CAS RN |
64520-53-2 | |
Record name | 5-Oxo-2-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64520-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-oxopyrrolidin-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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